molecular formula C13H9NO4 B8611995 2-Nitrobiphenyl-4-carboxylic acid

2-Nitrobiphenyl-4-carboxylic acid

Cat. No.: B8611995
M. Wt: 243.21 g/mol
InChI Key: CDDCEBKBCZFLMP-UHFFFAOYSA-N
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Description

2-Nitrobiphenyl-4-carboxylic acid is a nitro-substituted biphenyl derivative featuring a carboxylic acid group at the 4-position and a nitro group at the 2-position of the biphenyl scaffold. Its molecular formula is C₁₃H₉NO₄, with a molecular weight of 243.22 g/mol (calculated based on biphenyl-4-carboxylic acid (C₁₃H₁₀O₂, 198.22 g/mol) with the addition of a nitro group).

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

3-nitro-4-phenylbenzoic acid

InChI

InChI=1S/C13H9NO4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

CDDCEBKBCZFLMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate
2-Nitrobiphenyl-4-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including:

  • Reduction to Amino Compounds : The nitro group can be reduced to an amino group, which is a crucial step in synthesizing pharmaceuticals.
  • Electrophilic Aromatic Substitution : The presence of the carboxylic acid group enhances reactivity towards electrophiles, facilitating further functionalization.
Reaction TypeDescription
ReductionConverts nitro group to amino group, useful in drug synthesis
Electrophilic Aromatic SubstitutionEnhances reactivity for further functionalization

Materials Science

Organic Electronics
Due to its electronic properties, this compound is investigated for applications in organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to participate in electron transfer reactions makes it a candidate for developing advanced materials with unique electronic characteristics.

Material ApplicationProperties
Organic SemiconductorsHigh charge mobility
Light-emitting Diodes (OLEDs)Efficient light emission

Medicinal Chemistry

Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in anti-inflammatory and anticancer applications. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines and modulate inflammatory responses.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various derivatives demonstrated that compounds with electron-withdrawing groups like nitro significantly enhanced anticancer activity. For instance, derivatives were tested against A549 lung cancer cells, showing promising results with IC₅₀ values indicating effective cytotoxicity.

CompoundIC₅₀ (µM)Cancer Cell Line
Compound A7.82A549
Compound B15.5HeLa

Environmental Applications

Dyes and Pigments
this compound is also used in the production of dyes and pigments. Its chemical structure contributes to the formation of colorants with specific properties, making it valuable in textile and coating industries.

Comparison with Similar Compounds

Key Reactivity

2-Nitrobiphenyl-4-carboxylic acid undergoes reductive cyclization to form carbazole derivatives. However, this reaction proceeds with only 20% yield under optimized conditions, significantly lower than the 93% yield observed for its methyl ester analog, 4-carbomethoxy-2-nitrobiphenyl . This disparity highlights the influence of substituents on reaction efficiency.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares this compound with structurally related biphenyl derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Reaction Yield (Carbazole Cyclization)
This compound Not Available C₁₃H₉NO₄ 243.22 -NO₂ (2), -COOH (4) 20%
4'-Bromobiphenyl-2-carboxylic acid 37174-65-5 C₁₃H₉BrO₂ 277.11 -Br (4'), -COOH (2) N/A
Biphenyl-4-carboxylic acid 92-92-2 C₁₃H₁₀O₂ 198.22 -COOH (4) N/A
4-Carbomethoxy-2-nitrobiphenyl Not Available C₁₄H₁₁NO₄ 257.24 -NO₂ (2), -COOCH₃ (4) 93%
4-(Hexyloxy)-4'-biphenylcarboxylic acid 59748-16-2 C₁₉H₂₂O₃ 298.38 -OCH₂(CH₂)₄CH₃ (4), -COOH (4') N/A

Reactivity and Electronic Effects

  • This explains the low yield (20%) in carbazole synthesis compared to the methoxycarbonyl analog (-COOCH₃), which lacks an acidic proton and may stabilize intermediates .
  • Carboxylic Acid vs. Ester : The carboxylic acid group increases polarity and hydrogen-bonding capacity, which may reduce solubility in organic solvents and promote side reactions (e.g., decarboxylation) during cyclization. In contrast, the methyl ester group (-COOCH₃) enhances lipophilicity and reaction efficiency .

Preparation Methods

Copper-Catalyzed Biphenyl Formation

The Ullmann reaction remains a cornerstone for constructing biphenyl scaffolds. Patent CN106986774A demonstrates a copper-powder-catalyzed coupling between 2-nitrobenzenediazonium tetrafluoroborate and chlorobenzene under nitrogen, yielding 2-nitrobiphenyl at 75–76% efficiency (Table 1). Key advantages include:

  • Cost-effectiveness : Copper powder (100–200 mesh) replaces expensive palladium catalysts, reducing material costs by ~80%.

  • Simplified purification : Vacuum distillation achieves >98% purity without chromatography.

Reaction Conditions :

  • Molar ratios : 2-nitrobenzenediazonium tetrafluoroborate : chlorobenzene : Cu = 1 : 5–10 : 0.03–0.05

  • Solvent : Chlorobenzene (neat)

  • Temperature : Reflux (~131°C)

  • Time : 5–8 hours

Table 1. Ullmann Reaction Performance

ParameterEmbodiment 1Embodiment 2
Cu mesh size100200
Reaction time (h)85
Yield (%)75.876.1
Purity (%)98.898.5

Suzuki-Miyaura Cross-Coupling Strategies

Palladium-Catalyzed Biphenyl Assembly

Patent CN104478726A outlines a Suzuki protocol coupling 2-chloronitrobenzene with substituted diphenylboronic acids using Pd/C (5 wt%) in aqueous NaOH/TBAB (tetrabutylammonium bromide):

  • Yield : 91–95% for 4'-chloro-2-nitrobiphenyl derivatives

  • Solvent : Water (200–300 mL per 1 mol substrate)

  • Temperature : 100–140°C

Mechanistic Insights :

  • Base role : NaOH deprotonates boronic acid, facilitating transmetalation.

  • Phase-transfer agent : TBAB enhances solubility of aromatic substrates.

Table 2. Suzuki Reaction Optimization

ParameterExample 1Example 2Example 3
Boronic AcidBis(4-ClPh)Bis(3,4-F₂Ph)p-Cl-Bz-BF₃K
Temp (°C)10014095
Time (h)1558
Yield (%)919583

Direct Carboxylation via Boronic Acid Partners

AJ Green Chem demonstrates a one-pot Suzuki-carboxylation strategy using 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and arylboronic acids:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Conditions : Dioxane/H₂O (4:1), 80°C, 16 h

  • Yield : 72–89% for biphenyl carboxylic acids

Adapting this to 2-nitrobiphenyl-4-carboxylic acid synthesis would require:

  • Bromonitrobenzene precursor : 4-bromo-2-nitrobenzene.

  • Boronic acid partner : Phenylboronic acid-4-carboxylic acid.

Hybrid Methodologies and Emerging Approaches

Palladium/Copper Bimetallic Systems

Patent CN105732392A combines Pd catalysts with phase-transfer agents (e.g., tetrabutylammonium bromide) for 4'-chloro-2-nitrobiphenyl synthesis:

  • Catalyst : Cyclopalladated complex (0.0005–0.0009 mol%)

  • Solvent : Water (710–730 mL/mol)

  • Yield : 83% at 95°C

Advantages :

  • Aqueous compatibility : Reduces organic waste.

  • Low Pd loading : 0.05–0.09 mol% minimizes metal costs.

Critical Comparison of Synthetic Routes

Table 3. Method Comparison for this compound

MethodCatalystYield (%)Cost IndexPurity (%)Scalability
Ullmann + OxidationCu~60Low95–98High
Suzuki-CarboxylationPd(PPh₃)₄70–85Moderate>99Moderate
Hybrid Aqueous Pd/CuPd/Cu80–83High98High

Key Observations :

  • Ullmann route : Economical for large-scale production but suffers from multi-step inefficiency.

  • Suzuki approach : Superior yields and purity but requires expensive Pd catalysts.

  • Hybrid systems : Balance aqueous compatibility and moderate Pd use, ideal for GMP manufacturing .

Q & A

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid and nitro groups in this compound?

  • Methodological Answer :
  • Steric Effects : Assess esterification kinetics with bulky alcohols (e.g., tert-butanol) to evaluate steric hindrance .
  • Electronic Effects : Measure pKa via potentiometric titration to quantify electron-withdrawing effects of the nitro group on acidity .

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